![molecular formula C11H13BrO2 B568931 2-Phenylpropan-2-yl 2-bromoacetate CAS No. 153698-47-6](/img/structure/B568931.png)
2-Phenylpropan-2-yl 2-bromoacetate
Overview
Description
Scientific Research Applications
Enantioselective Synthesis of β-Alanine Derivatives : 2-Phenylpropan-2-yl 2-bromoacetate has been used in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. This involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).
Study on Alkyl Radicals with β-Leaving Groups : A study involving 2-Phenylpropan-2-yl 2-bromoacetate examined the formation of olefin cation radicals through laser flash photolysis experiments, contributing to the understanding of radical chemistry (Bales et al., 2001).
Crystal Structure Determination : The compound was used in the reaction to form methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, helping in crystal structure analysis and understanding of isomeric products (Lee et al., 2017).
Investigation of Elimination Kinetics : Research on the gas-phase elimination kinetics of related compounds, such as 1-bromo-3-phenylpropane, offers insights into the behavior of 2-Phenylpropan-2-yl 2-bromoacetate under similar conditions (Chuchani & Martín, 1990).
Synthesis of β-Amino-α-hydroxycarboxylic Acids : The O-alkylation of nitroparaffins with methyl bromoacetate, a process relevant to the chemistry of 2-Phenylpropan-2-yl 2-bromoacetate, led to the synthesis of various β-amino-α-hydroxycarboxylic acids (Kaji et al., 1976).
Antimicrobial Applications : Studies have been conducted on the synthesis of new heterocyclic compounds, where derivatives of 2-Phenylpropan-2-yl 2-bromoacetate were investigated for their antimicrobial properties (Darwish et al., 2014).
Synthesis of Novel Antibacterial Agents : Research into the synthesis of compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, which are structurally related to 2-Phenylpropan-2-yl 2-bromoacetate, has explored their potential as antibacterial agents, particularly against anaerobic bacteria (Dickens et al., 1991).
Mechanism of Action
Target of Action
The primary target of 2-Phenylpropan-2-yl 2-bromoacetate is primary amine groups . This compound is used as a C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine .
Mode of Action
2-Phenylpropan-2-yl 2-bromoacetate interacts with its targets through a process known as bromoacetylation . This involves the formation of an amide bond with primary amine groups, typically in the pH range of 6.5-8.5 .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various other compounds .
Pharmacokinetics
Similar compounds such as cumyl-pica and 5f-cumyl-pica have been found to have prolonged in vivo metabolism compared to in vitro modeling . This suggests that 2-Phenylpropan-2-yl 2-bromoacetate may also have a delayed in vivo elimination, possibly due to sequestration into adipose tissue .
Result of Action
The result of the action of 2-Phenylpropan-2-yl 2-bromoacetate is the formation of new compounds through the process of bromoacetylation . This compound is used in the synthesis of various other compounds, serving as a C-terminal protecting group .
Action Environment
The action of 2-Phenylpropan-2-yl 2-bromoacetate is influenced by environmental factors such as temperature and pH. For instance, the bromoacetylation process typically occurs in the pH range of 6.5-8.5 . Additionally, the compound is sensitive to light, which may affect its stability and efficacy .
properties
IUPAC Name |
2-phenylpropan-2-yl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,14-10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPVJJELYACEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706778 | |
Record name | 2-Phenylpropan-2-yl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropan-2-yl 2-bromoacetate | |
CAS RN |
153698-47-6 | |
Record name | 1-Methyl-1-phenylethyl 2-bromoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153698-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpropan-2-yl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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